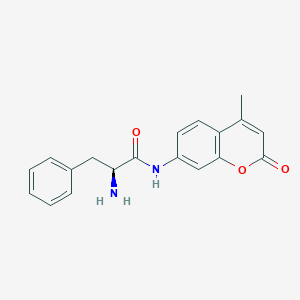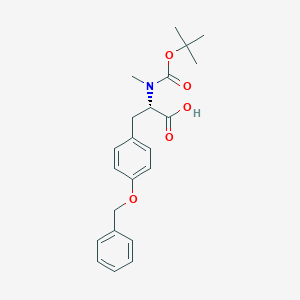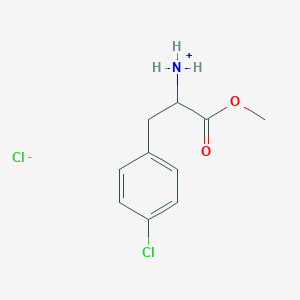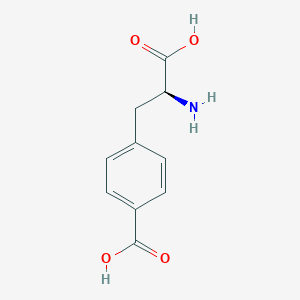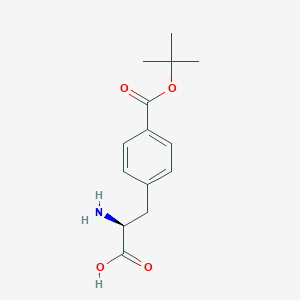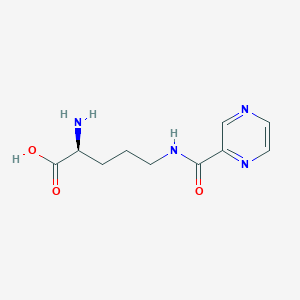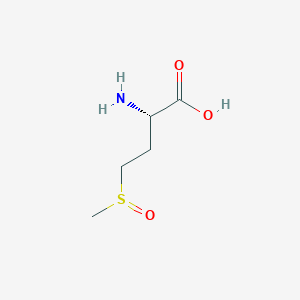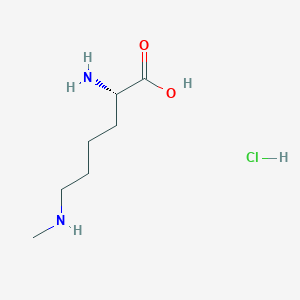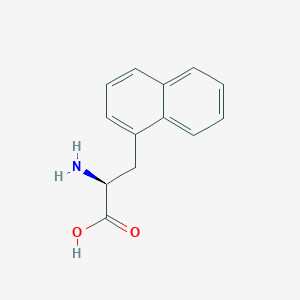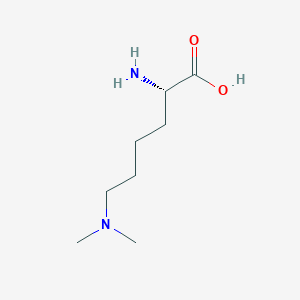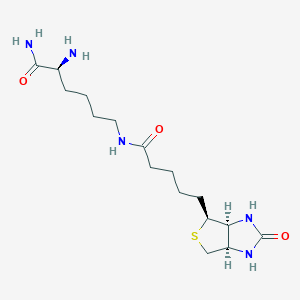
4-Nitro-L-phenylalanine monohydrate
Descripción general
Descripción
4-Nitro-L-phenylalanine monohydrate is an off-white to light yellow powder . It is used in the synthesis of Zolmitriptan , a medication used to treat migraines.
Synthesis Analysis
This compound is used in the synthesis of Zolmitriptan . Single crystals of L-Phenylalanine-4-nitrophenol (LPNP) were synthesized and grown by slow cooling solution growth technique .
Molecular Structure Analysis
The molecular formula of this compound is C9H12N2O5 . Its molecular weight is 228.20 g/mol .
Chemical Reactions Analysis
This compound is used in the synthesis of Zolmitriptan . The specific chemical reactions involved in this process are not detailed in the sources.
Physical And Chemical Properties Analysis
This compound is an off-white to light yellow powder . Its molecular weight is 228.20 g/mol . The melting point is between 245-251 °C .
Aplicaciones Científicas De Investigación
Self-Assembling Behavior in Competitive Medium
4-Nitrophenylalanine (4NP), a derivative of phenylalanine, exhibits significant differences in self-assembling patterns compared to native phenylalanine. This modified amino acid shows a high efficiency as a gelator, especially in DMSO solvent, and forms hydrogen bonding mediated crystals in water. Different solvent mixtures influence the final self-assembly state of 4NP, as observed through various techniques like X-ray diffraction and UV-Vis spectroscopy (Singh et al., 2020).
Biosynthesis in Escherichia coli
Para-nitro-L-phenylalanine (pN-Phe), which includes the nitroaromatic functional group, has applications in immune stimulation and fluorescence quenching. A biosynthetic pathway for pN-Phe was established in Escherichia coli, starting from glucose. This pathway design is significant for the de novo biosynthesis of nitroaromatic chemicals and for biological applications using pN-Phe as a building block (Butler et al., 2021).
Role in Enzyme Catalysis
4-Nitrophenylalanine was found to be a substrate for phenylalanine ammonia-lyase, a crucial enzyme in parsley. This amino acid variant shows different catalytic behavior compared to native phenylalanine, suggesting a unique mechanism of action in enzyme catalysis (Schuster & Rétey, 1995).
Chiral Extraction Studies
The enantioselective extraction of 4-nitro-phenylalanine using metal complexes as chiral selectors was studied. This research offers insights into the efficiency and variables affecting the extraction process, which is crucial for applications in enantiomer separation and purification (Liu et al., 2013).
Antimicrobial and Antioxidant Properties
Amide derivatives of 4-nitro-L-phenylalanine were synthesized and found to exhibit antimicrobial and antioxidant activities. This study contributes to understanding the potential therapeutic applications of modified phenylalanine derivatives (Bhat et al., 2016).
Probing Local Environments in Proteins
L-4-nitrophenylalanine serves as an effective infrared probe to study local protein environments. Its sensitivity to different environments was demonstrated in a study involving superfolder green fluorescent protein, highlighting the UAA's utility in protein structure and dynamics research (Smith et al., 2011).
Optical, Mechanical, Dielectric, and Photoconductivity Properties
A study on L-phenylalanine-4-nitrophenol NLO single crystal, derived from 4-nitro-L-phenylalanine, revealed significant properties in the fields of optical transmission, mechanical behavior, dielectric constant, and photoconductivity. These findings are essential for applications in nonlinear optical materials and related technologies (Suresh, 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Nitro-L-phenylalanine monohydrate, also known as (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, is a derivative of phenylalanine The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is used in the synthesis of zolmitriptan , a medication used to treat migraines. This suggests that it may interact with its targets to induce changes that contribute to the therapeutic effects of Zolmitriptan.
Biochemical Pathways
Given its role in the synthesis of zolmitriptan , it may be involved in pathways related to the central nervous system and pain perception
Result of Action
Its role in the synthesis of Zolmitriptan suggests that it may contribute to the therapeutic effects of this medication, which include constricting blood vessels in the brain and blocking the release of substances that trigger pain.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDHJRNUIXKLU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370482 | |
| Record name | 4-Nitro-L-phenylalanine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207591-86-4 | |
| Record name | 4-Nitro-L-phenylalanine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



